o-Octylphenol

Vue d'ensemble

Description

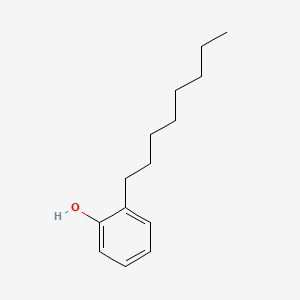

o-Octylphenol: is an organic compound with the molecular formula C14H22O . It is a type of alkylphenol where an octyl group is attached to the ortho position of the phenol ring. This compound is known for its use in the production of phenolic resins and octylphenol ethoxylates, which are widely used in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of o-Octylphenol typically involves the alkylation of phenol with octanol in the presence of a catalyst. One common method includes:

Materials: Phenol, n-octanol, sulfuric acid, sodium hydroxide.

Equipment: Stirring kettle, thermometer, dropping funnel, reflux condenser.

Procedure: Phenol and n-octanol are added to the stirring kettle and heated to a specific temperature. Sulfuric acid is then added slowly as a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Key factors include maintaining optimal temperature, pH, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: o-Octylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to cyclohexanol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones.

Reduction: Cyclohexanol derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Applications De Recherche Scientifique

Industrial Applications

Surfactants and Emulsifiers

o-Octylphenol is primarily utilized in the production of octylphenol ethoxylates (OPEs), which serve as nonionic surfactants. These compounds are integral in various applications, including:

- Emulsifiers : Used in emulsion polymerization processes and as stabilizers for latex polymers.

- Cleaning Agents : Found in industrial and institutional cleaners due to their excellent wetting and emulsifying properties.

- Agricultural Chemicals : Employed in formulations for pesticides and veterinary medicines.

- Textile Processing : Utilized for wetting agents and emulsifiers in textile processing operations.

The versatility of octylphenol ethoxylates is highlighted by their varying degrees of ethoxylation, which allows customization for specific applications .

| Application Area | Specific Uses |

|---|---|

| Emulsifiers | Emulsion polymerization, latex stabilization |

| Cleaning Agents | Industrial cleaners, detergents |

| Agricultural Chemicals | Pesticide formulations |

| Textile Processing | Wetting agents, emulsifiers |

Environmental Impact

This compound is recognized as an endocrine-disrupting chemical (EDC), raising concerns regarding its environmental persistence and bioaccumulation. Studies indicate that it can disrupt normal physiological functions in aquatic organisms, leading to significant ecological consequences. For instance, exposure to this compound has been linked to cytotoxic effects in fish hepatocytes, indicating potential risks to aquatic life .

Moreover, the degradation of octylphenol ethoxylates can lead to the reformation of this compound in the environment, contributing further to its ecological footprint .

Biological Effects

Research has shown that this compound can have adverse effects on human health and development:

- Endocrine Disruption : As a known EDC, it can interfere with hormonal functions. For example, studies have demonstrated that exposure to this compound during critical developmental periods can disrupt brain development and lead to behavioral issues in offspring mice .

- Toxicity Studies : In vitro studies have indicated that this compound exhibits cytotoxic properties across various human cell lines. It has been shown to induce oxidative stress and impair cellular functions by affecting antioxidant defenses .

Case Studies

Several case studies illustrate the implications of this compound exposure:

- Neurodevelopmental Impact : A study examining the effects of 4-tert-octylphenol on mice revealed significant disruptions in neuronal development and behavior, highlighting the compound's potential neurotoxic effects during critical developmental windows .

- Aquatic Toxicity : Research on the cytotoxic effects of 4-octylphenol on fish hepatocytes demonstrated increased lipid peroxidation and cell membrane damage, suggesting a mechanism for its toxicity in aquatic species .

Mécanisme D'action

o-Octylphenol exerts its effects primarily through its interaction with the endocrine system. It mimics the action of natural hormones, binding to estrogen receptors and disrupting normal hormonal functions. This can lead to alterations in thyroid hormone levels and other endocrine-related processes .

Comparaison Avec Des Composés Similaires

Nonylphenol: Another alkylphenol with a nine-carbon alkyl chain.

Phenol: The simplest form of phenol without any alkyl substitution.

Octylphenol Ethoxylates: Derivatives of o-Octylphenol with ethoxylate chains

Uniqueness: this compound is unique due to its specific alkyl chain length and position, which confer distinct chemical properties and biological activities compared to other alkylphenols. Its specific applications in industrial processes and its role as an endocrine disruptor highlight its significance .

Activité Biologique

o-Octylphenol, a member of the alkylphenol family, is recognized for its widespread use in industrial applications and its potential environmental and health impacts. This article delves into the biological activity of this compound, focusing on its cytotoxic effects, endocrine-disrupting properties, and implications for human health based on diverse research findings.

This compound (OP) is a phenolic compound that is primarily used in the production of surfactants, plasticizers, and other industrial chemicals. It is known to be a byproduct of various anthropogenic activities, leading to its accumulation in aquatic environments, soils, and sediments. The compound is also found in indoor dust, indicating its pervasive presence in human environments .

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of this compound on human cell lines. A notable investigation focused on HepG2 liver cells, revealing that exposure to this compound resulted in:

- Increased Cell Death : Viability assays demonstrated significant cytotoxicity at concentrations ranging from 1 to 100 μM.

- Disruption of Protective Physiological Processes : OP interfered with the unfolded protein response and autophagy mechanisms crucial for cellular homeostasis .

- Apoptosis Induction : Western blot analysis indicated increased levels of cleaved caspase-3, confirming that OP induces apoptotic pathways in liver cells .

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (Caspase-3 Cleavage) |

|---|---|---|

| 1 | 90 | Low |

| 25 | 70 | Moderate |

| 50 | 40 | High |

| 100 | 15 | Very High |

Endocrine Disruption

This compound is classified as an endocrine disruptor, with studies indicating its potential to mimic estrogenic activity. Research has shown that exposure to low doses can disrupt sexual differentiation processes in both male and female subjects by altering gene expression related to gonadal development . This disruption may have long-term implications for reproductive health.

Key Findings on Endocrine Activity:

- Estrogen Receptor Agonism : OP has been identified as an agonist for estrogen receptors, contributing to its endocrine-disrupting effects .

- Impact on Gene Regulation : The compound affects the sexually dimorphic expression of critical genes involved in reproductive function .

Biodegradation and Toxicity

The biodegradation of this compound has been studied to understand its persistence in biological systems. Morphological changes in testicular tissues have been observed in animal models exposed to OP, indicating significant toxicological impacts at the testicular level .

In Silico Predictions

In silico analyses have provided insights into the absorption and metabolism of this compound. Key findings include:

- ADMET Profile : Predictions indicate that OP is likely to be absorbed by the human intestine and can cross biological barriers such as the blood-brain barrier.

- Toxicity Predictions : While hepatotoxicity predictions were low, moderate risks for skin and respiratory toxicity were noted .

Table 2: ADMET Properties of this compound

| Property | Prediction |

|---|---|

| Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| Hepatotoxicity | Low |

| Skin Toxicity | Moderate |

| Respiratory Toxicity | Moderate |

Propriétés

IUPAC Name |

2-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOKRXOKLLURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061344 | |

| Record name | Phenol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-13-3, 67554-50-1 | |

| Record name | 2-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, o-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.